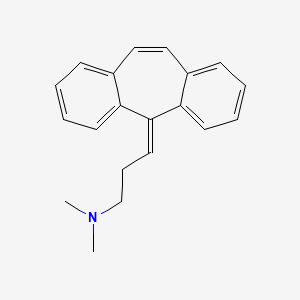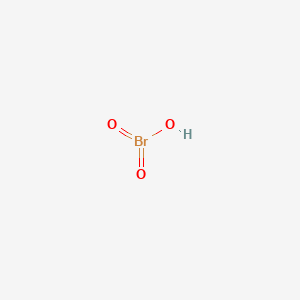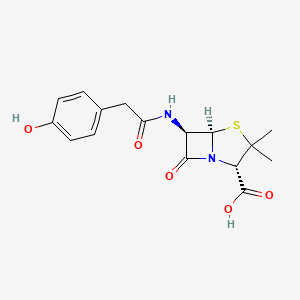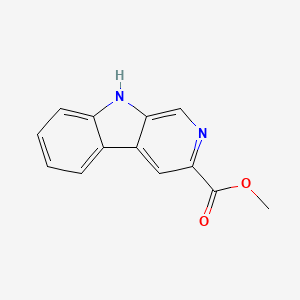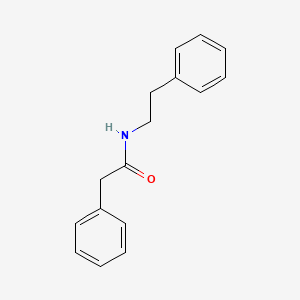
N-phenethyl-2-phenylacetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of acetamide derivatives often involves various chemical reactions tailored to introduce specific functional groups or modify existing ones to achieve the desired compound. For example, the microwave-assisted synthesis approach has been utilized for efficient and rapid synthesis, as demonstrated in the production of 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide derivatives, highlighting the method's advantages in yield and environmental friendliness (Ghazzali et al., 2012). Similarly, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized using a combination of specific reactants and conditions, showcasing the diversity of synthesis pathways (Sharma et al., 2018).
Molecular Structure Analysis
Detailed vibrational spectroscopic studies, along with HOMO–LUMO and NBO analysis, have been conducted to understand the molecular structure of related compounds, such as N-(phenyl)-2,2-dichloroacetamide derivatives. These studies reveal insights into the optimized geometry, vibrational frequencies, and electronic properties of the molecules, contributing to a deeper understanding of how molecular structure influences chemical behavior and interactions (Choudhary et al., 2013).
Chemical Reactions and Properties
Acetamide derivatives undergo various chemical reactions, reflecting their versatile chemical properties. The reactivity can be influenced by substitutions on the phenyl ring or modifications to the acetamide group, affecting the compound's electrophilic and nucleophilic sites, as illustrated in the synthesis and analysis of 2-cyano-N-cyclopropylacetamide and 2-cyano-N-(1-phenylethyl) acetamide (Khanum et al., 2022).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as melting points, solubility, and crystallinity, are crucial for their practical applications and handling. For instance, the crystal structure analysis of N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide provided insights into the compound's solid-state characteristics, including hydrogen bonding patterns and molecular packing (Marinova et al., 2022).
Chemical Properties Analysis
The chemical properties, including acidity (pKa values), reactivity towards nucleophiles or electrophiles, and stability, are fundamental to understanding the behavior of acetamide derivatives in various environments and reactions. The determination of pKa values of newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives underscores the importance of these properties in predicting the compound's chemical behavior (Duran & Canbaz, 2013).
Applications De Recherche Scientifique
- Scientific Field : Materials Science, specifically Corrosion Science .
- Summary of the Application : N-phenethyl-2-phenylacetamide (PAA) and its derivatives have been studied as potential corrosion inhibitors for copper . These compounds are of interest because they contain polar groups and conjugated structures, which have a high affinity for metal surfaces .
- Methods of Application/Experimental Procedures : The study used density functional theory (DFT) and molecular dynamics simulations to predict the corrosion inhibition performance of PAA and its derivatives . Quantum chemical calculations were used to determine critical parameters such as the energy of the most occupied molecular orbital (E HOMO), the energy of the least occupied molecular orbital (E LUMO), the energy gap (ΔE) between E LUMO and E HOMO, chemical hardness, softness, electronegativity, and overall electrophilicity . These quantum parameters were calculated and analyzed using the B3LYP/6-31G (d, p), B3LYP/6–31+G (d, p), and B3LYP/6–31++G (d, p) methods . The adsorption energies on the Cu (111) surface were also calculated .
- Results/Outcomes : The theoretical data obtained by the DFT method showed excellent agreement with the results of molecular dynamics simulations . This suggests that PAA and its derivatives could be effective corrosion inhibitors for copper .
Safety And Hazards
Propriétés
IUPAC Name |
2-phenyl-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c18-16(13-15-9-5-2-6-10-15)17-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERBNUYNEAQHNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20203036 | |
| Record name | N-(2-Phenylethyl)phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-N-(2-phenylethyl)acetamide | |
CAS RN |
5460-60-6 | |
| Record name | N-(2-Phenylethyl)phenylacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005460606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5460-60-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43754 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5460-60-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23033 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Phenylethyl)phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Phenethyl-2-phenylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-3-[5-[2-[(1S,2R,4aR,8aR)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]ethyl]-3,6-dihydro-2H-pyran-2-yl]-2-hydroxy-2H-furan-5-one](/img/structure/B1214908.png)
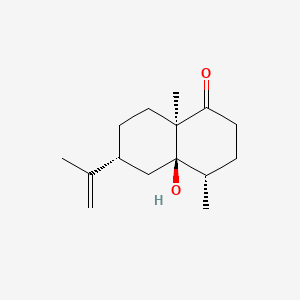
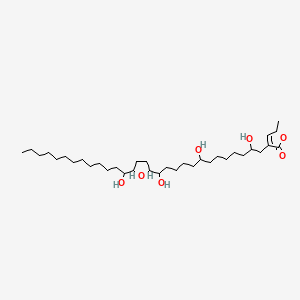
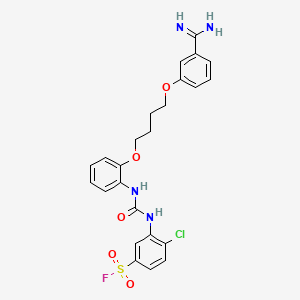
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate](/img/structure/B1214913.png)
